![molecular formula C17H19N5OS B3002554 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207028-53-2](/img/structure/B3002554.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a thiazole, and a piperidine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and thiazole rings . The benzimidazole could be formed through the reaction of o-phenylenediamine with a carboxylic acid derivative, while the thiazole could be synthesized from an α-halo ketone and thiourea .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole, thiazole, and piperidine rings. The benzimidazole and thiazole rings are aromatic and planar, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, thiazole, and piperidine rings. The benzimidazole and thiazole rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole, thiazole, and piperidine rings would likely make the compound relatively non-polar and lipophilic .Scientific Research Applications
Synthesis of Imidazoles
The compound contains an imidazole ring, which is a key component in functional molecules used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Antitumor Agents
Compounds with similar structures have been designed and synthesized as antitumor agents . Some of these compounds exhibited moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
Cell Cycle Arrest and Apoptotic Response
These compounds may exert antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27, and p53, downregulating Bcl-2, activating caspase-9 and caspase-3, and subsequent cleavage of PARP, and inhibiting CDK activity .
High-Performance Liquid Chromatography-Fluorescence Detection-Mass Spectrometry (HPLC-FLD-MS)
The compound could potentially be used in HPLC-FLD-MS coupled with pre-column derivatization to determine bile acids from bio-samples .
Design of New Conjugates
A series of new conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) .
In Vivo Antitumor Assay
In vivo antitumor assay results showed that the representative compound exhibited effective inhibition on tumor growth in the HepG2 xenograft mouse model .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that imidazole derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that imidazole derivatives can have a variety of effects depending on their specific structure and the targets they interact with .
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16(21-17-18-7-10-24-17)12-5-8-22(9-6-12)11-15-19-13-3-1-2-4-14(13)20-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20)(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJSWIBBUWCNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide |
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